physical and chemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride
physical and chemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-guanidinopropanoic acid dihydrochloride, a derivative of the amino acid alanine, is a compound of increasing interest within the scientific community. Its structural similarity to endogenous molecules such as arginine and creatine lends it significant potential in various research and development applications, particularly in the study of metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride, offering insights into its characterization, handling, and biological relevance.
Identity and Structure
(S)-2-amino-3-guanidinopropanoic acid dihydrochloride is the dihydrochloride salt of (S)-2-amino-3-guanidinopropanoic acid. The presence of the guanidinium group, a strong base, and the alpha-amino acid moiety makes this molecule highly polar and capable of engaging in multiple intermolecular interactions.
Molecular Structure:
Chemical Structure of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride
Physicochemical Properties
The physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride are largely dictated by its ionic nature and the presence of multiple functional groups capable of hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 2216751-08-3 | [1] |
| Molecular Formula | C4H12Cl2N4O2 | |
| Molecular Weight | 219.07 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not available for dihydrochloride salt. 3-Guanidinopropionic acid melts at 222 °C with decomposition. | |
| Solubility | Soluble in water. Sparingly soluble in ethanol and DMSO. | [2][3][4][5] |
| pKa (Guanidinium Group) | Estimated to be ~12.5 (based on arginine) | [6] |
Expert Insights: The high pKa of the guanidinium group ensures that it remains protonated and positively charged under physiological conditions, a key feature for its biological interactions.[7] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental studies.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride.
Expected ¹H NMR Spectral Features (in D₂O):
-
α-proton (CH): A multiplet between 3.5 and 4.0 ppm.
-
β-protons (CH₂): Two diastereotopic multiplets between 3.0 and 3.5 ppm.
-
NH protons: Exchangeable with D₂O, may not be observed or may appear as a broad signal.
Expert Insights: The specific chemical shifts will be dependent on the solvent, pH, and concentration. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC are recommended.[8]
Example Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the residual HDO peak at ~4.79 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation information for structural verification.
Expected Mass Spectral Features:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the base peak is expected to correspond to the protonated molecule [M+H]⁺ at m/z 147.1. The dihydrochloride will not be observed directly.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information, with characteristic losses of ammonia, water, and fragments of the guanidino group.[10][11]
Example Protocol for ESI-MS:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride and for its quantification in various matrices. Due to its polar nature, derivatization or specialized chromatographic techniques are often employed.[12]
Expert Insights: Reversed-phase HPLC can be challenging for such a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for underivatized analysis.[13] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve retention and detection sensitivity in reversed-phase systems.[14][15]
Example Protocol for HPLC (HILIC):
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium formate, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to higher aqueous content (e.g., 90% B to 50% B over 15 minutes).
-
Detection: UV at 210 nm or by mass spectrometry (LC-MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Stability and Storage
Proper storage is critical to maintain the integrity of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride.
-
Recommended Storage: Store at 2-8 °C in a tightly sealed container under an inert atmosphere and protected from light.[16]
-
Stability: The guanidinium group is generally stable, especially in its protonated form.[7][17] However, like all amino acids, it may be susceptible to degradation over long periods, especially at elevated temperatures or in the presence of reactive species. The solid dihydrochloride salt is expected to be stable under the recommended storage conditions.
Safety and Handling
(S)-2-amino-3-guanidinopropanoic acid dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[18]
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Biological Context and Applications
(S)-2-amino-3-guanidinopropanoic acid is an analog of 3-guanidinopropionic acid, a compound known to have antidiabetic and antiobesity effects in animal models.[19][20] 3-Guanidinopropionic acid can act as a creatine analog and has been shown to improve insulin sensitivity.[21][22] Research into analogs such as (S)-2-amino-3-guanidinopropanoic acid aims to identify compounds with improved therapeutic profiles, potentially with reduced off-target effects.[23][24]
Potential Research Applications:
-
Metabolic Research: Investigating its effects on glucose and lipid metabolism.
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics for metabolic syndrome and type 2 diabetes.
-
Enzyme Inhibition Studies: Exploring its potential as an inhibitor of enzymes involved in creatine metabolism or other pathways.
Conclusion
(S)-2-amino-3-guanidinopropanoic acid dihydrochloride is a valuable research compound with significant potential in the field of metabolic disease research. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The methodologies and insights provided herein are intended to support researchers in their investigations of this promising molecule.
References
[7] Xu, B., Jacobs, M. I., Kostko, O., & Ahmed, M. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. ChemPhysChem, 18(10), 1286-1289. Available at: [Link]
[12] Kandhro, A. J., & Khuhawar, M. Y. (2011). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Journal of Liquid Chromatography & Related Technologies, 34(14), 1393-1404. Available at: [Link]
[6] Reddit. (2020, January 19). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? r/OrganicChemistry. Available at: [Link]
[25] Bye, J. W., & Falconer, R. J. (2015). Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl. International Journal of Pharmaceutics, 483(1-2), 237-243. Available at: [Link]
[17] Englander, J. J., & Englander, S. W. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. Proceedings of the National Academy of Sciences, 106(8), 2565-2570. Available at: [Link]
[26] Alkorta, I., Elguero, J., & Frontera, A. (2015). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. Molecules, 20(5), 8963-8975. Available at: [Link]
[19] Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., ... & Yu, J. H. (2001). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of medicinal chemistry, 44(8), 1217-1230. Available at: [Link]
[27] ResearchGate. (n.d.). HPLC separation of guanidino compounds. Available at: [Link]
[28] Gravem, H. J., & Sherwin, J. E. (1975). Gas-Liquid Chromatographic Measurement of Guanidino Acids. Clinical Chemistry, 21(3), 389-393. Available at: [Link]
[23] Vaillancourt, V. A., Larsen, S. D., Tanis, S. P., Burr, J. E., Connell, M. A., Cudahy, M. M., ... & Yu, J. H. (2001). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of medicinal chemistry, 44(8), 1231-1248. Available at: [Link]
[14] US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available at: [Link]
[20] Larsen, S. D., Connell, M. A., Cudahy, M. M., Evans, B. R., May, P. D., Meglasson, M. D., ... & Yu, J. H. (2001). Synthesis and Biological Activity of Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid: Discovery of a Novel Aminoguanidinoacetic Acid Antidiabetic Agent. Journal of Medicinal Chemistry, 44(8), 1217-1230. Available at: [Link]
[24] ResearchGate. (2025, August 6). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Available at: [Link]
[29] Cardiff University. (n.d.). The Synthesis of Bicyclic Guanidino Amino Acids. ORCA. Available at: [Link]
Various. (n.d.). By compound. Available at: [Link]
[8] Unknown. (n.d.). Bio NMR spectroscopy. Available at: [Link]
[13] Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. Available at: [Link]
[30] Kim, S., & Cross, T. A. (2011). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 524-531. Available at: [Link]
[31] Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Available at: [Link]
[9] Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]
[32] PubChem. (n.d.). Fmoc-L-2-Amino-3-guanidinopropionic acid. Available at: [Link]
[10] Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. Available at: [Link]
[2] Wikipedia. (n.d.). Guanidinopropionic acid. Available at: [Link]
[33] Sani, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1324. Available at: [Link]
[34] Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available at: [Link]
[35] Seebach, D., et al. (2000). Sequencing of β-Peptides by Mass Spectrometry. CHIMIA International Journal for Chemistry, 54(11), 696-700. Available at: [Link]
[11] Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]
[4] GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Available at: [Link]
[5] Grdadolnik, J., et al. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. International Journal of Molecular Sciences, 25(1), 325. Available at: [Link]
Sources
- 1. 2216751-08-3|(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Guanidinopropionic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution (Journal Article) | OSTI.GOV [osti.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. broadinstitute.org [broadinstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. usp.org [usp.org]
- 15. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 16. (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride | 2216751-08-3 [sigmaaldrich.com]
- 17. pnas.org [pnas.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 3-Guanidinopropionic acid | 353-09-3 [chemicalbook.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ovid.com [ovid.com]
- 26. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 30. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 32. Fmoc-L-2-Amino-3-guanidinopropionic acid | C19H20N4O4 | CID 46737312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Organic Syntheses Procedure [orgsyn.org]
- 35. chimia.ch [chimia.ch]
